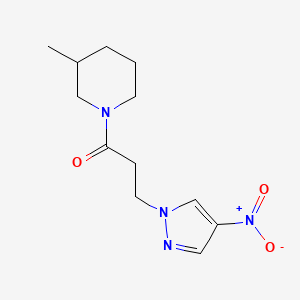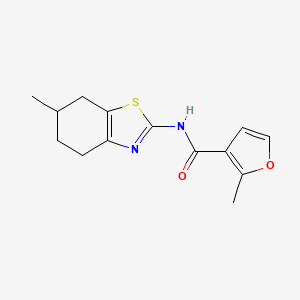![molecular formula C14H12Cl2N2OS B10897479 2-(2,6-dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10897479.png)
2-(2,6-dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thienopyrimidine core, which is a fused heterocyclic system, and is substituted with dichlorophenyl and dimethyl groups. Its distinct structure makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2,6-dichlorophenyl isocyanate with a suitable thieno[2,3-d]pyrimidine derivative can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution reactions. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted thienopyrimidines.
Aplicaciones Científicas De Investigación
2-(2,6-Dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is of interest, particularly its potential as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anticancer or antiviral agent.
Mecanismo De Acción
The mechanism by which 2-(2,6-dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell proliferation, apoptosis, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thienopyrimidine derivatives and related heterocyclic compounds, such as:
- 2-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines
- 4-Amino-substituted 7-iminopyrido[2,3-d]pyrimidines
- Imidazo[1’,2’:1,6]pyrido[2,3-d]pyrimidin derivatives
Uniqueness
What sets 2-(2,6-dichlorophenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one apart is its specific substitution pattern and the presence of both dichlorophenyl and dimethyl groups. These structural features contribute to its unique chemical properties and potential biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C14H12Cl2N2OS |
|---|---|
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenyl)-5,6-dimethyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-6-7(2)20-14-10(6)13(19)17-12(18-14)11-8(15)4-3-5-9(11)16/h3-5,12,18H,1-2H3,(H,17,19) |
Clave InChI |
NENHSSRVWFCXKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C(=O)NC(N2)C3=C(C=CC=C3Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z,5E)-3-(2-methoxyethyl)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10897401.png)

methanone](/img/structure/B10897406.png)


![(2Z,5E)-5-(2-ethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897436.png)
![6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-2-ol](/img/structure/B10897445.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(5-methyl-2-furyl)-4-quinolinecarbohydrazide](/img/structure/B10897447.png)
![4-{[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10897452.png)
![2-{2-ethoxy-6-iodo-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B10897455.png)
![methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enoate](/img/structure/B10897461.png)
![7-phenyl-2-[5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10897471.png)
![Methyl 3-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B10897485.png)
![6-amino-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)pyrimidin-4(1H)-one](/img/structure/B10897486.png)
